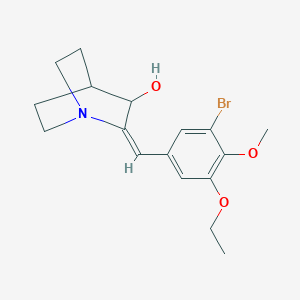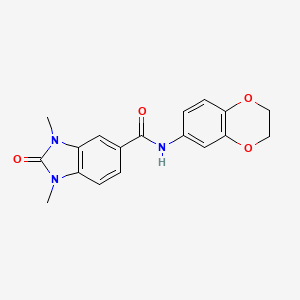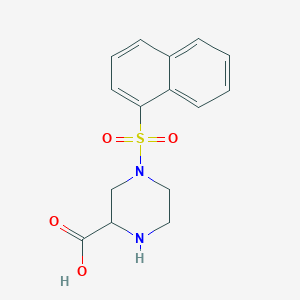![molecular formula C20H22F3N3O B5300246 2-[4-(2-methylphenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5300246.png)
2-[4-(2-methylphenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-methylphenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide, commonly known as TPCA-1, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent and selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival. TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and viral infections.
作用機序
TPCA-1 exerts its pharmacological effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. In the inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon activation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. TPCA-1 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκB. This leads to the inhibition of the expression of genes involved in inflammation, immunity, and cell survival.
Biochemical and Physiological Effects
TPCA-1 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines. It has also been shown to reduce inflammation in various animal models of inflammatory disorders. Moreover, TPCA-1 has been shown to inhibit the replication of various viruses. In addition, TPCA-1 has been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
TPCA-1 has several advantages for lab experiments. It is a potent and selective inhibitor of the NF-κB pathway, which makes it an ideal tool for studying the role of NF-κB in various diseases. Moreover, TPCA-1 has been extensively studied for its pharmacological effects, which makes it a well-characterized compound for lab experiments. However, TPCA-1 has some limitations for lab experiments. It is a synthetic compound, which makes it expensive and difficult to obtain. Moreover, TPCA-1 has some off-target effects, which may complicate the interpretation of the results in lab experiments.
将来の方向性
Several future directions can be explored for TPCA-1. Firstly, the potential therapeutic applications of TPCA-1 in various diseases can be further explored in preclinical and clinical studies. Secondly, the mechanism of action of TPCA-1 can be further elucidated by studying its effects on the downstream targets of the NF-κB pathway. Thirdly, the off-target effects of TPCA-1 can be minimized by developing more selective inhibitors of the NF-κB pathway. Finally, the synthesis method of TPCA-1 can be optimized to make it more cost-effective and scalable for commercial production.
合成法
TPCA-1 can be synthesized by a multi-step process starting from 2-chloro-N-(2-trifluoromethylphenyl)acetamide and 1-benzylpiperazine. The first step involves the reaction of 2-chloro-N-(2-trifluoromethylphenyl)acetamide with sodium hydride in dimethylformamide (DMF) to form the corresponding sodium salt. The second step involves the addition of 1-benzylpiperazine to the reaction mixture, which leads to the formation of TPCA-1. The crude product can be purified by column chromatography to obtain pure TPCA-1.
科学的研究の応用
TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the NF-κB pathway, which is dysregulated in many diseases, including cancer, inflammatory disorders, and viral infections. TPCA-1 has been shown to inhibit the growth of various cancer cell lines, including pancreatic, breast, and lung cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. In addition, TPCA-1 has been shown to reduce inflammation in various animal models of inflammatory disorders, such as rheumatoid arthritis, colitis, and asthma. Moreover, TPCA-1 has been shown to inhibit the replication of various viruses, including hepatitis B virus, human immunodeficiency virus, and influenza virus.
特性
IUPAC Name |
2-[4-(2-methylphenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O/c1-15-6-2-5-9-18(15)26-12-10-25(11-13-26)14-19(27)24-17-8-4-3-7-16(17)20(21,22)23/h2-9H,10-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOWWXDVFBFVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-methylphenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5300176.png)
![N-(2-ethoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5300178.png)
![4-hydroxy-1-[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5300193.png)
![N-(3-chloro-4-fluorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5300203.png)
![7-(4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5300210.png)

![N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B5300219.png)
![(3S*,4R*)-1-[(3-fluoro-5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5300223.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoacetamide](/img/structure/B5300234.png)
![N-isopropyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(tetrahydrofuran-2-yl)thiophene-2-carboxamide](/img/structure/B5300240.png)
![methyl 2-{3-[4-(trifluoromethyl)benzoyl]piperidin-1-yl}nicotinate](/img/structure/B5300247.png)
![4-[(3-methylbenzyl)oxy]benzamide](/img/structure/B5300254.png)
